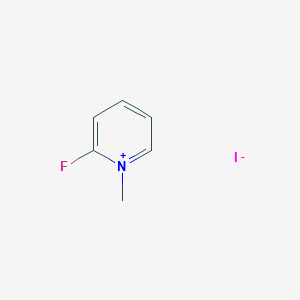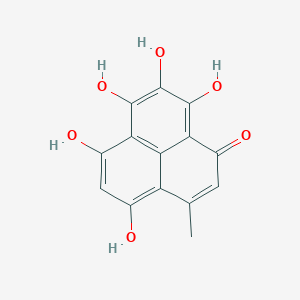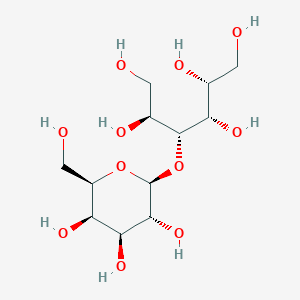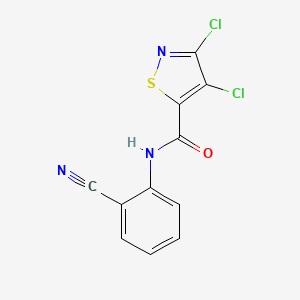
Isotianil
Übersicht
Beschreibung
Isotianil is an organic compound that is classified as a nitrile and is used in a variety of scientific research applications. It is a colorless liquid with a faint, pungent odor, and is soluble in organic solvents. This compound is used as a laboratory reagent and is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. This compound is also known as this compound-d4, this compound-d6, and this compound-d8.
Wissenschaftliche Forschungsanwendungen
Pflanzenimmunitätsinduktor
Isotianil ist bekannt als ein Pflanzenimmunitätsinduktor . Es aktiviert oder grundiert die Pflanzenimmunität, ein neues Feld in der Pflanzenforschung . Diese Anwendung ist besonders wichtig, da sie einen Wandel von herkömmlichen chemischen Fungiziden, die Krankheitserreger direkt eliminieren, zu solchen darstellt, die das eigene Immunsystem der Pflanze stärken .
Umweltfreundliches Bakterizid
this compound ist ein umweltfreundliches Bakterizid . Es wird hauptsächlich zur Vorbeugung und Bekämpfung von Reisbrand eingesetzt, indem es den natürlichen Abwehrmechanismus des Reises selbst stimuliert . Dies macht es zu einer sichereren Alternative zu traditionellen Pestiziden, die Umweltverschmutzung und Resistenz von Krankheitserregern verursachen können .
Niedrige Dosierung, Hohe Wirkung
this compound soll bei niedrigen Dosierungen hohe präventive Wirkungen zeigen . Dies macht es zu einer kostengünstigen Lösung für Landwirte, da weniger Produkt benötigt wird, um die gewünschten Ergebnisse zu erzielen .
Synthese und Struktur
Die Synthese und Struktur von this compound wurden ausgiebig untersucht .
Resistenz gegen Reisbrand
this compound ist speziell für seine Wirksamkeit gegen Reisbrand bekannt , eine der schwerwiegendsten Krankheiten im Reis. Durch die Stimulation des natürlichen Abwehrmechanismus des Reises bietet es eine präventive Lösung für dieses weit verbreitete Problem .
Zukunftsaussichten
Die Entwicklung und Anwendung von Pflanzenimmunitätsinduktoren wie this compound stellt ein neues Feld in der Pflanzenforschung dar . Mit der aktuellen Situation, neuen Strategien und Zukunftsaussichten in der Entwicklung und Anwendung von Pflanzenimmunitätsinduktoren, bietet this compound großes Potenzial für weitere Forschung und Anwendung .
Wirkmechanismus
Target of Action
Isotianil is primarily used as a fungicide, with its main targets being the pathogens causing diseases in plants, particularly rice blast . It works by stimulating the natural defense mechanism of the plants .
Biochemical Pathways
This compound has been shown to induce the expression of key genes PR1, PR3, and NPR1 of the salicylic acid (SA) pathway in plants . The SA pathway is a key part of plant defense against pathogens. By initiating this pathway, this compound improves the plant’s resistance to diseases such as Fusarium wilt .
Result of Action
The primary result of this compound’s action is the enhanced resistance of plants to diseases. For example, it has been shown to significantly alleviate the symptoms of Fusarium wilt TR4, a major disease in banana plants . It also induces the accumulation of defense-related enzymes such as lipoxygenase or PAL in rice .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is known, though, that this compound can be used in a wide range of proper treatment periods without adversely affecting the plants .
Safety and Hazards
Zukünftige Richtungen
Isotianil is a novel fungicide that has been developed as a plant activator against rice blast . Its outstanding characteristics are that its effect lasts for a long period of time with a lower dosage relative to the other existing plant activators, and that it can be applied to various types of treatment methods . This makes this compound a promising agent for future use in agriculture.
Biochemische Analyse
Biochemical Properties
Isotianil plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to stimulate the production of defense-related proteins in plants, thereby enhancing their resistance to pathogens . The compound interacts with enzymes involved in the biosynthesis of phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attack. These interactions are essential for the activation of the plant’s immune response, making this compound an effective agent in disease management.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it enhances the expression of genes associated with defense mechanisms, leading to increased production of protective compounds . This compound influences cell signaling pathways by activating specific receptors that trigger a cascade of events resulting in the synthesis of defense-related proteins. Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in the production of secondary metabolites, which play a vital role in plant defense.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to receptors on the surface of plant cells, initiating a signaling cascade that leads to the activation of defense-related genes . This binding interaction results in the inhibition of certain enzymes that are crucial for the growth and proliferation of pathogens. By inhibiting these enzymes, this compound effectively prevents the spread of infections and enhances the plant’s resistance to diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its efficacy in stimulating plant defense mechanisms . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness. Long-term studies have shown that this compound continues to enhance plant resistance to pathogens, although its potency may decrease over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to stimulate the immune response without causing any adverse effects . At higher doses, this compound can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where a specific dosage range is required to achieve optimal results without causing toxicity. These findings highlight the importance of determining the appropriate dosage for effective and safe use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism . The compound is metabolized through a series of enzymatic reactions, leading to the formation of metabolites that contribute to its overall efficacy. These metabolic pathways influence the flux of metabolites within the plant, affecting the levels of defense-related compounds and enhancing the plant’s resistance to pathogens.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound to target sites where it exerts its effects. The localization and accumulation of this compound within plant tissues are crucial for its activity, as it needs to reach specific cellular compartments to activate defense mechanisms effectively.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the plant cells, where it interacts with target biomolecules . Targeting signals and post-translational modifications guide this compound to these locations, ensuring its proper function in stimulating plant defense responses. The precise localization of this compound within the cells is essential for its effectiveness in enhancing plant resistance to pathogens.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3OS/c12-8-9(18-16-10(8)13)11(17)15-7-4-2-1-3-6(7)5-14/h1-4H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPCAERCXQSYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C(=NS2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058025 | |
| Record name | Isotianil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224049-04-1 | |
| Record name | Isotianil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224049-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotianil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224049041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotianil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloro-N-(2-cyanophenyl)isothiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTIANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482Y0NQC01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


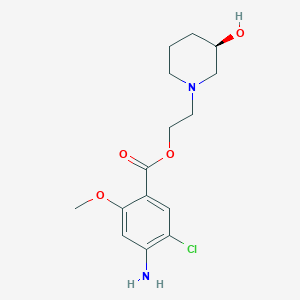
![8-{2-[4-(2,4,5-Trifluoro-phenyl)-piperazin-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione](/img/structure/B1240891.png)
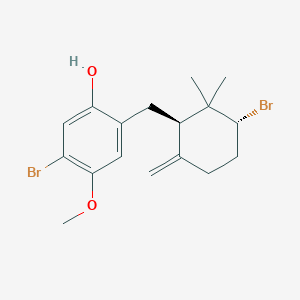

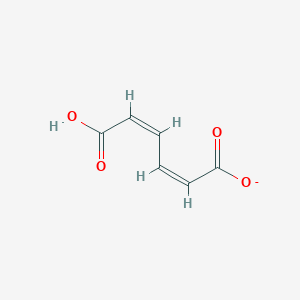
![N'-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylidene]methanimidamide](/img/structure/B1240899.png)
![N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide](/img/structure/B1240901.png)
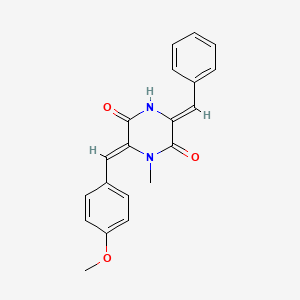
![(3S,4R)-3-hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B1240904.png)
![(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane](/img/structure/B1240906.png)
![2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid](/img/structure/B1240907.png)
